2-bromo-N-(butan-2-yl)aniline
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Overview
Description
2-bromo-N-(butan-2-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a butan-2-yl group attached to the nitrogen atom of the aniline. It is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(butan-2-yl)aniline typically involves the bromination of N-(butan-2-yl)aniline. One common method is to react N-(butan-2-yl)aniline with bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a brominating agent such as copper(II) bromide (CuBr2) in a suitable solvent like tetrahydrofuran. The reaction is carried out in a reactor where the substrate and brominating agent are continuously fed, and the product is continuously removed .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(butan-2-yl)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of N-(butan-2-yl)aniline derivatives.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The nitro group in the aniline can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. These reactions are usually performed in acidic or neutral media.
Reduction Reactions: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: N-(butan-2-yl)aniline derivatives.
Oxidation Reactions: Various oxidation products, including quinones and nitroso compounds.
Reduction Reactions: Amines and other reduced derivatives.
Scientific Research Applications
2-bromo-N-(butan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of brominated anilines in biological systems.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-bromo-N-(butan-2-yl)aniline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-bromo-N-(butan-2-yl)aniline can be compared with other similar compounds to highlight its uniqueness:
4-bromo-N-(2,3-dimethylbutan-2-yl)aniline: This compound has a similar structure but with different substituents on the nitrogen atom.
3-bromo-N-(butan-2-yl)aniline: This isomer has the bromine atom in a different position on the benzene ring.
2-chloro-N-(butan-2-yl)aniline: This compound has a chlorine atom instead of a bromine atom.
Properties
Molecular Formula |
C10H14BrN |
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Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-bromo-N-butan-2-ylaniline |
InChI |
InChI=1S/C10H14BrN/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3 |
InChI Key |
SCHOESNGNWRKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=CC=C1Br |
Origin of Product |
United States |
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